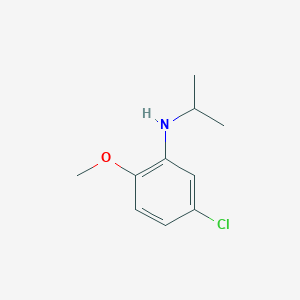

5-chloro-2-methoxy-N-(propan-2-yl)aniline

Beschreibung

5-Chloro-2-methoxy-N-(propan-2-yl)aniline is a substituted aniline derivative characterized by a chloro substituent at the 5-position, a methoxy group at the 2-position, and an isopropyl (propan-2-yl) group attached to the aniline nitrogen. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity and structural features. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol. The methoxy and chloro groups contribute to its electronic properties, while the bulky isopropyl substituent influences steric interactions and solubility .

Eigenschaften

Molekularformel |

C10H14ClNO |

|---|---|

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

5-chloro-2-methoxy-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)12-9-6-8(11)4-5-10(9)13-3/h4-7,12H,1-3H3 |

InChI-Schlüssel |

ZPQMFZPJZDEBMY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC1=C(C=CC(=C1)Cl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(propan-2-yl)aniline typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group, yielding 5-amino-2-methoxyaniline.

Chlorination: The amino group is then chlorinated to form 5-chloro-2-methoxyaniline.

Alkylation: Finally, the nitrogen atom is alkylated with isopropyl bromide to produce 5-chloro-2-methoxy-N-(propan-2-yl)aniline.

Industrial Production Methods

In an industrial setting, the synthesis of 5-chloro-2-methoxy-N-(propan-2-yl)aniline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-methoxy-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chlorine atom can be reduced to form 2-methoxy-N-(propan-2-yl)aniline.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.

Reduction: 2-methoxy-N-(propan-2-yl)aniline.

Substitution: 5-hydroxy-2-methoxy-N-(propan-2-yl)aniline or 5-amino-2-methoxy-N-(propan-2-yl)aniline.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-methoxy-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-chloro-2-methoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The methoxy and chlorine substituents play a crucial role in determining the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aniline Core

5-Chloro-N-[2-(2-Methoxyphenoxy)Propyl]-2-Methylaniline (C₁₇H₂₀ClNO₂)

- Key Differences: Replaces the isopropyl group with a propyl chain bearing a 2-methoxyphenoxy substituent.

- Properties: Higher molecular weight (305.8 g/mol) and lipophilicity (XLogP3 = 5) due to the aromatic phenoxy group. Increased rotatable bonds (6 vs.

4-Bromo-2-Chloro-N-(Propan-2-yl)Aniline

- Key Differences : Substitutes the methoxy group with bromine at the 2-position.

- Properties : Bromine’s strong electron-withdrawing nature increases electrophilicity compared to the methoxy group. This alters reactivity in cross-coupling reactions or nucleophilic substitutions .

5-Chloro-N-(1-Methoxypropan-2-yl)-2-Methylaniline (C₁₂H₁₇ClNO)

Functional Group Modifications

4-(5-Chloro-2-Methoxy-Phenoxy)-Aniline (C₁₃H₁₂ClNO₂)

- Key Differences: Replaces the isopropyl group with a phenoxy substituent.

- Molecular weight (249.7 g/mol) is lower than analogs with bulkier substituents .

2-Chloro-N-(Methoxymethyl)Aniline (C₈H₁₀ClNO)

Physicochemical and Computational Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | Rotatable Bonds | TPSA (Ų) |

|---|---|---|---|---|---|---|

| 5-Chloro-2-methoxy-N-(propan-2-yl)aniline | C₁₀H₁₄ClNO | 199.68 | 2.8 | 1 / 2 | 2 | 21.9 |

| 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline | C₁₇H₂₀ClNO₂ | 305.80 | 5.0 | 1 / 3 | 6 | 30.5 |

| 5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline | C₁₂H₁₇ClNO | 226.72 | 3.2 | 1 / 2 | 4 | 29.5 |

| 4-(5-Chloro-2-methoxy-phenoxy)-aniline | C₁₃H₁₂ClNO₂ | 249.70 | 3.5 | 2 / 3 | 3 | 49.3 |

| 2-Chloro-N-(methoxymethyl)aniline | C₈H₁₀ClNO | 171.63 | 1.9 | 1 / 2 | 2 | 20.3 |

Notes:

- Lipophilicity: Bulkier substituents (e.g., phenoxy) increase XLogP3, favoring membrane permeability but reducing solubility .

- Hydrogen Bonding: Methoxy and amino groups enhance solubility and interaction with biological targets .

- TPSA: Higher values (e.g., 49.3 Ų in phenoxy analogs) correlate with improved aqueous solubility .

Biologische Aktivität

5-Chloro-2-methoxy-N-(propan-2-yl)aniline, with the molecular formula C11H16ClNO2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a methoxy group on the benzene ring, along with an isopropyl group attached to the nitrogen atom. This unique arrangement contributes to its distinct chemical behavior and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that 5-chloro-2-methoxy-N-(propan-2-yl)aniline exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 14 |

These findings suggest that the compound could be developed as an antimicrobial agent, offering a potential alternative to existing antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, 5-chloro-2-methoxy-N-(propan-2-yl)aniline has been investigated for its anticancer potential. A study focused on its interaction with receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. The compound was found to inhibit the activity of specific RTKs, leading to reduced proliferation of cancer cells in vitro.

The mechanism of action appears to involve binding to the active site of these enzymes, thereby disrupting their function. Notably, the compound showed comparable potency to established anticancer agents such as sunitinib. The results from cellular assays are presented in Table 2:

The biological activity of 5-chloro-2-methoxy-N-(propan-2-yl)aniline is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways critical for disease progression. Specifically, the presence of the chloro and methoxy groups enhances its binding affinity to target proteins, facilitating more effective inhibition of their activity.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Scientific Research evaluated the antimicrobial properties against various pathogens and confirmed its effectiveness at a concentration of 100 µg/ml .

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that treatment with 5-chloro-2-methoxy-N-(propan-2-yl)aniline resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.